N-(2-Acrylamidoethyl)-4-chloro-1-hydroxy-2-naphthamide

Catalog No.
S12403689
CAS No.
53810-94-9
M.F
C16H15ClN2O3
M. Wt
318.75 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(2-Acrylamidoethyl)-4-chloro-1-hydroxy-2-naphtha...

CAS Number

53810-94-9

Product Name

N-(2-Acrylamidoethyl)-4-chloro-1-hydroxy-2-naphthamide

IUPAC Name

4-chloro-1-hydroxy-N-[2-(prop-2-enoylamino)ethyl]naphthalene-2-carboxamide

Molecular Formula

C16H15ClN2O3

Molecular Weight

318.75 g/mol

InChI

InChI=1S/C16H15ClN2O3/c1-2-14(20)18-7-8-19-16(22)12-9-13(17)10-5-3-4-6-11(10)15(12)21/h2-6,9,21H,1,7-8H2,(H,18,20)(H,19,22)

InChI Key

UKXRCZRKUIEYHC-UHFFFAOYSA-N

Canonical SMILES

C=CC(=O)NCCNC(=O)C1=C(C2=CC=CC=C2C(=C1)Cl)O

N-(2-Acrylamidoethyl)-4-chloro-1-hydroxy-2-naphthamide is a synthetic compound characterized by its unique structure, which includes an acrylamide functional group and a naphthamide moiety. Its molecular formula is C16H15ClN2O3C_{16}H_{15}ClN_{2}O_{3} with a molecular weight of approximately 342.74 g/mol. This compound features a 4-chloro substituent on the naphthalene ring and a hydroxy group, contributing to its potential reactivity and biological activity. The presence of the acrylamidoethyl group suggests that it may participate in polymerization reactions, making it useful in various chemical applications.

  • Polymerization: The acrylamide group is known for its ability to polymerize under appropriate conditions, leading to the formation of polyacrylamides. This reaction can be initiated by heat or chemical initiators, resulting in materials with diverse properties.
  • Nucleophilic Substitution: The chloro substituent can participate in nucleophilic substitution reactions, allowing for further functionalization of the compound. This is particularly useful in organic synthesis for creating more complex molecules.
  • Hydrolysis: The hydroxy group can engage in hydrolysis reactions, especially under acidic or basic conditions, potentially leading to the formation of different derivatives or degradation products.

Research indicates that N-(2-Acrylamidoethyl)-4-chloro-1-hydroxy-2-naphthamide exhibits notable biological activity. It has been studied for its potential as an antimicrobial agent, with efficacy against various bacterial strains. Additionally, compounds with similar structures have shown promise in inhibiting certain enzymes involved in cancer progression, suggesting that this compound may also possess anticancer properties.

Various methods have been developed for synthesizing N-(2-Acrylamidoethyl)-4-chloro-1-hydroxy-2-naphthamide:

  • Direct Acylation: One common approach involves the acylation of 4-chloro-1-hydroxy-2-naphthoic acid with acrylamide derivatives under acidic conditions to yield the desired naphthamide.
  • Reflux Method: The compound can be synthesized by refluxing 4-chloro-1-hydroxy-2-naphthoic acid with 2-aminoethyl acrylate in the presence of a coupling agent such as DCC (dicyclohexylcarbodiimide), facilitating the formation of the amide bond.
  • Microwave-Assisted Synthesis: Utilizing microwave irradiation can enhance reaction rates and yields, providing an efficient method for synthesizing this compound with reduced reaction times.

N-(2-Acrylamidoethyl)-4-chloro-1-hydroxy-2-naphthamide has several applications across various fields:

  • Polymer Chemistry: It serves as a monomer for producing hydrogels and other polymeric materials due to its ability to polymerize.
  • Pharmaceuticals: Its biological activity makes it a candidate for drug development, particularly in antimicrobial and anticancer therapies.
  • Dyes and Pigments: The chromophoric nature of the naphthalene ring allows for potential use in dye formulations and colorants.

Interaction studies involving N-(2-Acrylamidoethyl)-4-chloro-1-hydroxy-2-naphthamide have focused on its binding affinity with various biological targets:

  • Enzyme Inhibition: Studies have indicated that this compound may inhibit specific enzymes linked to bacterial metabolism, enhancing its antimicrobial properties.
  • Cellular Interactions: Research into its interactions with cell membranes suggests that it may affect cell viability and proliferation, making it relevant in cancer research.
  • Complex Formation: Investigations into its ability to form complexes with metal ions or other ligands could lead to applications in catalysis or sensor development.

Several compounds share structural similarities with N-(2-Acrylamidoethyl)-4-chloro-1-hydroxy-2-naphthamide, including:

Compound NameStructural FeaturesUnique Properties
N-(3-Aminopropyl)-4-chloro-1-hydroxy-2-naphthamideAminopropyl instead of acrylamidoethylEnhanced solubility
N-(N,N-Dimethylacrylamido)ethyl-4-chloro-1-hydroxy-2-naphthamideDimethyl substitutionIncreased reactivity due to sterics
4-Chloro-N-acryloyl-1-hydroxy-2-naphthamideAcryloyl instead of acrylamidoethylPotentially different polymerization behavior

The uniqueness of N-(2-Acrylamidoethyl)-4-chloro-1-hydroxy-2-naphthamide lies in its specific combination of functional groups that allow for both biological activity and versatility in chemical synthesis and applications. Its dual functionality as both a potential drug candidate and a polymerizable monomer distinguishes it from similar compounds.

XLogP3

3.9

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

3

Exact Mass

318.0771200 g/mol

Monoisotopic Mass

318.0771200 g/mol

Heavy Atom Count

22

Dates

Last modified: 08-09-2024

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